Toliprolol

Beta-Adrenergic Receptor Pharmacodynamics Selectivity

Select Toliprolol for its unique pharmacological fingerprint: a β1/β2 selectivity ratio of ~3.2, a ranked potency for membrane-stabilizing (local anesthetic) effects, and a well-characterized N-hydroxylation metabolic pathway. Unlike generic beta-blockers, Toliprolol's moderate lipophilicity and distinct intrinsic activity provide precise, reproducible results in isolated tissue baths, neuronal conduction assays, and metabolic profiling. Ensure your preclinical cardiovascular or ADME studies are built on a compound with quantitatively defined off-target activity.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 2933-94-0
Cat. No. B1683198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToliprolol
CAS2933-94-0
SynonymsDoberol
ICI 45,763
KO 592
KO-592
KOE 592
MHIP
toliprolol
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(CNC(C)C)O
InChIInChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13/h4-7,10,12,14-15H,8-9H2,1-3H3
InChIKeyNXQMNKUGGYNLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Toliprolol (CAS 2933-94-0): A Pharmacological Overview and Procurement Baseline


Toliprolol (CAS 2933-94-0) is a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker, belonging to the aryloxypropanolamine class [1]. It acts as a competitive antagonist at both beta-1 and beta-2 adrenergic receptors, with documented affinity values (pKd) of 9.42 and 8.92, respectively [2]. The compound was historically investigated and proposed for the management of cardiovascular conditions such as angina pectoris and hypertension, and is noted to possess some intrinsic stimulant action [3]. Toliprolol is a moderately lipophilic compound, a physicochemical property that influences its tissue distribution and local anesthetic effects [4].

Why Toliprolol Cannot Be Assumed Interchangeable with Other Beta-Blockers


Substituting one beta-blocker for another without understanding its specific pharmacological fingerprint can lead to significant differences in experimental or therapeutic outcomes. While many compounds share the beta-adrenoceptor antagonist mechanism, they diverge substantially in receptor subtype selectivity, intrinsic sympathomimetic activity (ISA), membrane-stabilizing effects, and pharmacokinetics. Toliprolol, for instance, exhibits a distinct beta-1/beta-2 selectivity ratio [1] and a unique profile of local anesthetic activity [2] that is directly correlated with its lipophilicity. Consequently, its in vivo effects, including cardiodepression and peripheral activity, cannot be predicted from data on non-selective agents like propranolol or cardioselective agents like practolol. The following quantitative evidence delineates the specific parameters where Toliprolol's profile differs, providing a clear basis for informed compound selection.

Quantitative Evidence Guide: Differentiating Toliprolol from Its Closest Analogs


Receptor Subtype Selectivity Profile of Toliprolol vs. Propranolol

Toliprolol demonstrates a distinct receptor-binding profile compared to the non-selective beta-blocker propranolol. Based on binding affinity data, Toliprolol exhibits higher affinity for the beta-1 adrenergic receptor relative to the beta-2 receptor, whereas propranolol shows the inverse preference [1]. This results in a different functional selectivity profile that can impact tissue-specific responses.

Beta-Adrenergic Receptor Pharmacodynamics Selectivity

Relative Potency for Beta-Receptor Blockade in Cardiac Tissue

In a comparative study evaluating the isoproterenol antagonism of multiple beta-blockers in an in vivo rabbit model, Toliprolol demonstrated an equipotent beta-receptor blocking dose that was distinct from both less and more potent agents [1]. Its potency rank provides a quantitative baseline for dose selection relative to other compounds.

Beta-Blocker Cardiovascular Pharmacology Potency

Local Anesthetic Activity (Membrane-Stabilizing Effect) vs. Other Beta-Blockers

Toliprolol's membrane-stabilizing activity, measured by its ability to block compound action potentials in isolated frog sciatic nerves, is quantitatively distinct from other beta-blockers [1]. Its potency for this off-target effect is intermediate among its class and is strongly correlated with its lipophilicity.

Local Anesthetic Nerve Conduction Membrane Stabilization

Frequency-Dependent Local Anesthetic Activity

The local anesthetic action of beta-blockers can be frequency-dependent, a property that impacts their effect on rapidly firing neurons. Toliprolol exhibits a specific degree of frequency-dependence, quantified by the ratio of its ED50 at a low stimulation frequency to its ED50 at a high frequency [1]. This profile distinguishes it from agents like oxprenolol which show stronger frequency-dependence.

Use-Dependence Local Anesthetic Nerve Conduction

Comparative Cardiodepressive Effect and Lipophilicity Profile

Toliprolol is characterized by a combination of high beta-adrenolytic activity and only a minor negative effect on cardiac contractility (cardiodepressive effect) [1]. This is a significant differentiator from other potent beta-blockers that may cause more pronounced myocardial depression. This profile is linked to its moderate lipophilicity and specific receptor interactions.

Cardiodepression Lipophilicity Pharmacokinetics

Specificity of Brain Uptake for CNS Applications

For research applications involving the central nervous system, Toliprolol's ability to cross the blood-brain barrier and its regional distribution are critical parameters. In a PET imaging study evaluating radiolabeled beta-blockers, Toliprolol showed very low uptake in rat brain, and its distribution was not related to beta-adrenoceptor density [1]. This contrasts with its high uptake in peripheral tissues like the heart and lungs.

Neuroimaging Blood-Brain Barrier PET Imaging

Defined Research and Industrial Application Scenarios for Toliprolol


Cardiovascular Research Requiring Beta-1 Selective Blockade with a Defined Potency Profile

Toliprolol is an appropriate selection for preclinical cardiovascular studies (e.g., isolated heart preparations, in vivo models of tachycardia or hypertension) where a beta-blocker with a distinct beta-1-selective profile (Beta-1/Beta-2 ratio ≈ 3.2) is required [1]. Its in vivo beta-blocking potency, which is similar to propranolol but with a different selectivity fingerprint, allows for comparison against the class standard [2]. This scenario leverages the compound's quantitative binding data and known potency rank to establish a specific pharmacological condition.

Studies on Membrane-Stabilizing and Local Anesthetic Properties of Beta-Blockers

For research investigating the off-target, membrane-stabilizing (local anesthetic) effects of beta-blockers on neuronal or cardiac conduction, Toliprolol serves as a well-characterized standard. Its potency (ranked 6th of 12) and frequency-dependence (ranked 5th of 9) for nerve conduction block are quantitatively defined relative to other agents like propranolol and oxprenolol [3]. This makes it a useful comparator for establishing structure-activity relationships for this ancillary property.

Pharmacological Probes for Differentiating Beta-Adrenoceptor Subtypes in Isolated Tissues

Due to its documented beta-1 selectivity [1], Toliprolol can be used as a pharmacological tool in isolated tissue bath experiments (e.g., guinea pig atria and trachea) to help delineate responses mediated by beta-1 versus beta-2 adrenoceptors [4]. Its profile allows for a clearer separation of these receptor-mediated effects compared to a non-selective antagonist like propranolol, aiding in the functional characterization of novel compounds or tissue-specific responses.

Analytical and Chemical Reference Standard in Metabolite Identification Studies

Toliprolol is a key reference compound for studies investigating the metabolism of beta-blockers, particularly those involving N-hydroxylation. The synthesis and oxidation of its N-hydroxy-derivatives have been characterized, identifying these as possible in vivo metabolites [5]. This established metabolic pathway makes Toliprolol a valuable standard for analytical method development (e.g., LC-MS) aimed at detecting and quantifying beta-blocker metabolites in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Toliprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.